This compound is documented in various chemical databases, including PubChem and ChemicalBook, where it is categorized under organic compounds with potential applications in pharmacology and biochemistry. The compound's unique structural features suggest it may interact with biological systems, particularly through enzyme modulation .
The synthesis of [4-(Cyclopropylmethoxy)phenyl]methanamine typically involves several steps:
These methods can vary slightly based on specific laboratory protocols and desired yields .
The molecular structure of [4-(Cyclopropylmethoxy)phenyl]methanamine can be described as follows:
The InChI representation of the compound is InChI=1S/CHNO/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,9H,5-8,12H .
The canonical SMILES notation for this compound is C1CC1COC2=CC=CC=C2CN, which provides insight into its connectivity and functional groups.
[4-(Cyclopropylmethoxy)phenyl]methanamine can participate in various chemical reactions:
[4-(Cyclopropylmethoxy)phenyl]methanamine has several potential applications:
Further research is needed to fully elucidate its biological effects and therapeutic potential .
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 98914-01-3
CAS No.: 73491-34-6